molecular formula C22H15BrN4O6 B15043482 7-Bromo-4-(3,5-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

7-Bromo-4-(3,5-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B15043482
M. Wt: 511.3 g/mol
InChI Key: GBUGROMYUNXALC-UHFFFAOYSA-N
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Description

7-Bromo-4-(3,5-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(3,5-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an appropriate amine and a benzoyl chloride derivative.

    Nitration: The nitration of the benzoyl group is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3rd and 5th positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzodiazepine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.

    Substitution: Sodium azide, thiourea.

Major Products

    Oxidation: Oxidized benzodiazepine derivatives.

    Reduction: Amino-substituted benzodiazepine derivatives.

    Substitution: Various nucleophile-substituted benzodiazepine derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4-(3,5-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is not fully understood. it is believed to interact with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the bromine and nitro groups may also influence its binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with similar therapeutic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

7-Bromo-4-(3,5-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the bromine atom and the dinitrobenzoyl group. These substituents may confer distinct chemical and biological properties, potentially leading to different therapeutic applications and interactions compared to other benzodiazepines.

Properties

Molecular Formula

C22H15BrN4O6

Molecular Weight

511.3 g/mol

IUPAC Name

7-bromo-4-(3,5-dinitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C22H15BrN4O6/c23-15-6-7-19-18(10-15)21(13-4-2-1-3-5-13)25(12-20(28)24-19)22(29)14-8-16(26(30)31)11-17(9-14)27(32)33/h1-11,21H,12H2,(H,24,28)

InChI Key

GBUGROMYUNXALC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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